

Application Notes and Protocols for NGB 2904 Hydrochloride in Rodent Studies

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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B060622

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **NGB 2904 hydrochloride**, a potent and selective dopamine D₃ receptor antagonist, in preclinical rodent models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NGB 2904, particularly in the context of substance use disorders.

Introduction

NGB 2904 hydrochloride is a highly selective antagonist of the dopamine D₃ receptor, with significantly lower affinity for D₂, 5-HT₂, α_1 , D₄, D₁, and D₅ receptors. This selectivity makes it a valuable tool for investigating the role of the D₃ receptor in various physiological and pathological processes. In rodent models of addiction, NGB 2904 has demonstrated efficacy in reducing the rewarding effects of psychostimulants and inhibiting drug-seeking behaviors, suggesting its potential as a pharmacotherapy for addiction.^{[1][2][3][4]}

Physicochemical Properties

Property	Value	Reference
Molecular Weight	530.92	
Formula	C ₂₈ H ₂₉ Cl ₂ N ₃ O·HCl	
Solubility	Soluble to 25 mM in DMSO and to 5 mM in ethanol. Poorly water-soluble.	[4]
Storage	Desiccate at +4°C	

Quantitative Data Summary

The following tables summarize the reported effective dosages of **NGB 2904 hydrochloride** in various rodent models. Dosages are typically administered via intraperitoneal (i.p.) injection.

Table 1: Efficacy in Cocaine-Related Behavioral Models in Rats

Behavioral Paradigm	Animal Model	NGB 2904 Dosage (i.p.)	Effect	Reference
Cocaine Self-Administration (Progressive-Ratio)	Male Long-Evans rats	1 or 5 mg/kg	Significantly lowered the break-point for cocaine self-administration.	[3]
Cocaine Self-Administration (Fixed-Ratio 2)	Male Long-Evans rats	0.1 - 10 mg/kg	No alteration in cocaine self-administration.	[3]
Cocaine-Enhanced Brain Stimulation Reward (BSR)	Male Long-Evans rats	Not specified, but effective	Inhibited the enhancement of BSR elicited by 2 mg/kg cocaine, but not 10 mg/kg.	[3]
Cocaine-Induced Reinstatement of Drug-Seeking	Male Long-Evans rats	Not specified, but effective	Significantly inhibited cocaine-triggered reinstatement.	[3]

Table 2: Efficacy in Methamphetamine-Related Behavioral Models in Rats

Behavioral Paradigm	Animal Model	NGB 2904 Dosage (i.p.)	Effect	Reference
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)	Rats	0.1 - 1.0 mg/kg	Attenuated METH-enhanced BSR.	[4][5]
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)	Rats	10 mg/kg	Ineffective at attenuating METH-enhanced BSR.	[4][5]

Table 3: Effects on Food Self-Administration in Rats

Behavioral Paradigm	Animal Model	NGB 2904 Dosage (i.p.)	Effect	Reference
Food Self-Administration (Fixed-Ratio 4)	Zucker obese and lean rats	0.3, 1, and 3 mg/kg	Did not decrease food intake or lever presses for food.	[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Intraperitoneal (i.p.) Administration in Rodents

Objective: To administer **NGB 2904 hydrochloride** systemically.

Materials:

- **NGB 2904 hydrochloride**
- Vehicle (e.g., 2% methylcellulose, β -cyclodextrin, or a mixture of DMSO, Tween 80, and saline)
- Sterile syringes and needles (e.g., 25-27 gauge)
- Appropriate animal restraint device

Procedure:

- Preparation of NGB 2904 Solution: Due to its poor water solubility, **NGB 2904 hydrochloride** should be dissolved in an appropriate vehicle. Common vehicles include 2% methylcellulose or β -cyclodextrin. For a combination vehicle, first dissolve NGB 2904 in a small amount of DMSO, then add Tween 80 and finally bring to the final volume with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%). Vortex or sonicate the solution to ensure complete dissolution.

- **Animal Restraint:** Properly restrain the mouse or rat to expose the abdomen. For rats, this may require two individuals.
- **Injection:** The injection site is typically the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum. Lift the animal's hindquarters slightly to displace the abdominal organs. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
- **Post-Injection Monitoring:** Observe the animal for any signs of distress or adverse reactions following the injection.

Protocol 2: Cocaine Self-Administration Study in Rats

Objective: To assess the effect of NGB 2904 on the reinforcing properties of cocaine.

Materials:

- Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a liquid swivel.
- Intravenous catheters
- Cocaine hydrochloride
- **NGB 2904 hydrochloride**
- Vehicle

Procedure:

- **Surgery:** Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least one week.
- **Acquisition of Cocaine Self-Administration:** Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each active lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., a cue light). The inactive lever has no programmed consequences. Training sessions are typically 2 hours daily.

- **Fixed-Ratio (FR) Schedule:** Once a stable baseline of responding is achieved on a continuous reinforcement schedule, switch to an FR schedule (e.g., FR2), where two active lever presses are required for each infusion.
- **Progressive-Ratio (PR) Schedule:** To assess the motivation for cocaine, switch to a PR schedule where the number of responses required for each subsequent infusion increases progressively. The "break-point" is the highest number of responses an animal will make to receive a single infusion.
- **NGB 2904 Treatment:** Prior to a self-administration session, administer NGB 2904 or vehicle via i.p. injection. The pretreatment time can vary but is typically 30-60 minutes.
- **Data Analysis:** Compare the number of infusions earned, active and inactive lever presses, and the break-point between the NGB 2904-treated and vehicle-treated groups.

Protocol 3: Brain Stimulation Reward (BSR) Study in Rats

Objective: To evaluate the effect of NGB 2904 on the rewarding effects of methamphetamine.

Materials:

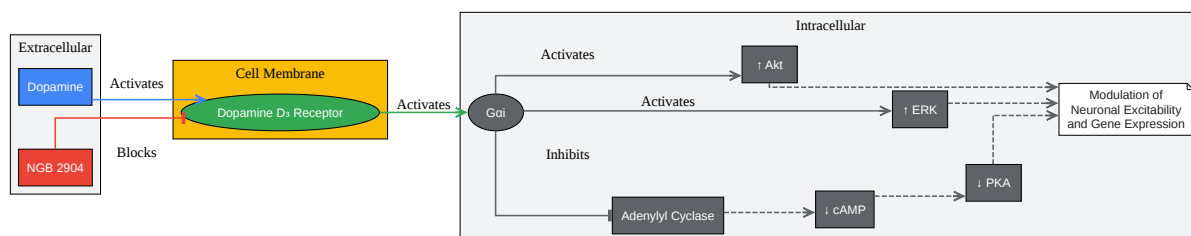
- Stereotaxic apparatus
- Bipolar stimulating electrodes
- Operant conditioning chambers with a wheel manipulandum
- Constant-current electrical stimulator
- Methamphetamine hydrochloride
- **NGB 2904 hydrochloride**
- Vehicle

Procedure:

- **Surgery:** Under anesthesia, stereotactically implant a bipolar electrode into the medial forebrain bundle of the rat. Allow for a one-week recovery period.
- **Training:** Train rats to respond for electrical brain stimulation. The response requirement is typically a half-wheel rotation. Determine the threshold for brain stimulation reward, which is the lowest current intensity that supports reliable responding.
- **Drug Treatment:** On test days, administer NGB 2904 or vehicle (i.p.) followed by methamphetamine or saline.
- **BSR Testing:** After drug administration, place the rat in the operant chamber and determine the BSR threshold. A decrease in the threshold indicates an enhancement of the rewarding stimulus.
- **Data Analysis:** Compare the BSR thresholds across different treatment conditions to determine if NGB 2904 attenuates the reward-enhancing effects of methamphetamine.

Visualizations

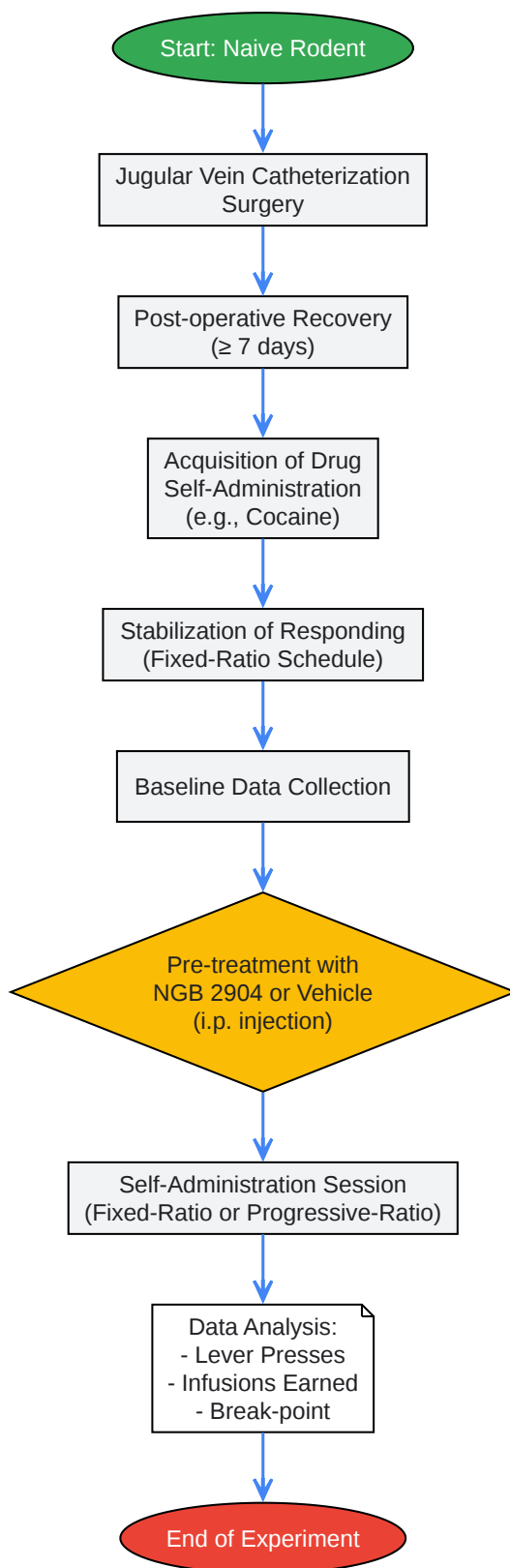
Dopamine D₃ Receptor Signaling Pathway



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Caption: Dopamine D₃ receptor signaling cascade and the antagonistic action of NGB 2904.

Experimental Workflow for a Rodent Self-Administration Study



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Caption: Generalized workflow for a rodent self-administration experiment.

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